N-cyclopentyl-2,4-dimethylfuran-3-carboxamide
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Overview
Description
It has the molecular formula C12H17NO2 and a molecular weight of 207.273
Preparation Methods
The synthesis of N-cyclopentyl-2,4-dimethylfuran-3-carboxamide typically involves the reaction of cyclopentylamine with 2,4-dimethylfuran-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-cyclopentyl-2,4-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Scientific Research Applications
N-cyclopentyl-2,4-dimethylfuran-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Due to its potential biological activities, this compound is being explored for its use in drug development. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
N-cyclopentyl-2,4-dimethylfuran-3-carboxamide can be compared with other similar compounds, such as:
N-cyclopentyl-2,4-dimethylfuran-3-carboxylic acid: This compound is structurally similar but lacks the amide group. It may have different chemical and biological properties due to the absence of the amide functionality.
2,4-dimethylfuran-3-carboxamide: This compound lacks the cyclopentyl group, which may affect its chemical reactivity and biological activity.
N-cyclopentylfuran-3-carboxamide:
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties that are of interest for various applications.
Properties
IUPAC Name |
N-cyclopentyl-2,4-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-7-15-9(2)11(8)12(14)13-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYTYZAVIBGQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2CCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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